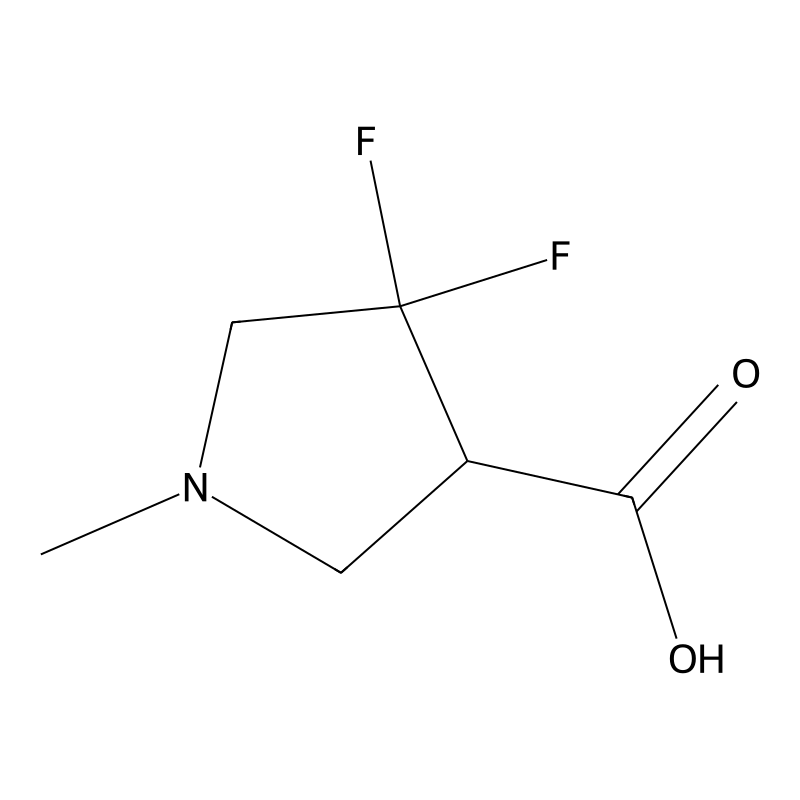

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 165.14 g/mol. This compound features a five-membered pyrrolidine ring with a carboxylic acid group attached at the third carbon position, along with two fluorine atoms at the fourth carbon position. The presence of these fluorine atoms enhances its reactivity compared to non-fluorinated analogs, making it a compound of interest in various fields, particularly medicinal chemistry and organic synthesis .

- Oxidation: This compound can be oxidized using strong oxidizing agents, leading to various oxidized products.

- Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions .

The synthesis of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid typically involves several steps:

- Starting Materials: The synthesis often begins with 4,4-difluoro-3-methylpyrrolidine.

- Carboxylation: A carboxylating agent is introduced under controlled conditions to facilitate the formation of the carboxylic acid group at the third carbon position.

- Optimization: In industrial settings, reaction parameters such as temperature, pressure, and reactant concentrations are continuously monitored and adjusted to maximize yield and purity .

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid has a variety of applications across different fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is employed in studies related to enzyme interactions and metabolic pathways.

- Medicine: It is investigated for potential therapeutic properties and as a precursor in drug development.

- Industry: The compound is utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid | Similar structure but different functional groups | Variations in reactivity due to position changes |

| 1-Methylpyrrolidine-3-carboxylic acid | Lacks fluorine substitutions | Different chemical properties |

| 4-Fluoro-1-methylpyrrolidine-3-carboxylic acid | Contains only one fluorine atom | Lower reactivity compared to the difluorinated version |

Uniqueness

The uniqueness of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid lies in its dual fluorine substitution at the fourth carbon position. This feature significantly influences its chemical reactivity and stability, making it a valuable compound for various research and industrial applications .